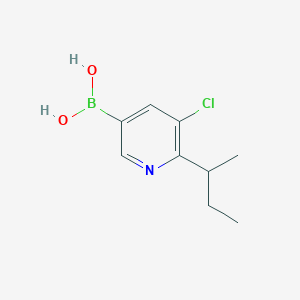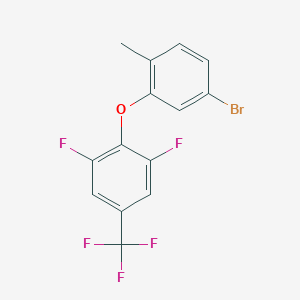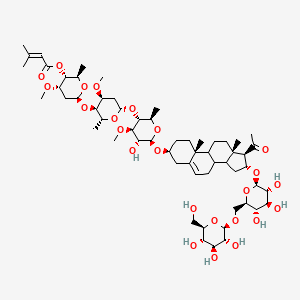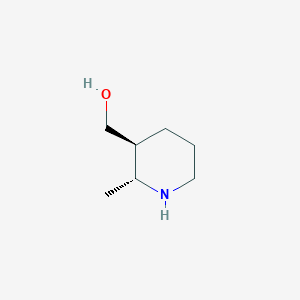
1-Azido-3,6,9,12,15,18,21-heptaoxatetracos-23-yne
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Azido-3,6,9,12,15,18,21-heptaoxatetracos-23-yne is a chemical compound with the molecular formula C17H31N3O7. It is characterized by the presence of an azido group and multiple ether linkages. This compound is part of the polyethylene glycol (PEG) family, which is known for its versatility in various chemical and biological applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Azido-3,6,9,12,15,18,21-heptaoxatetracos-23-yne typically involves the reaction of a polyethylene glycol derivative with an azide source. One common method is the nucleophilic substitution reaction where a halogenated PEG derivative reacts with sodium azide in the presence of a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improved safety, given the potentially explosive nature of azides. The use of automated systems also ensures consistent product quality and higher yields.
化学反応の分析
Types of Reactions
1-Azido-3,6,9,12,15,18,21-heptaoxatetracos-23-yne undergoes various chemical reactions, including:
Click Chemistry: The azido group readily participates in click reactions with alkynes to form triazoles. This reaction is highly efficient and occurs under mild conditions.
Reduction: The azido group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The azido group can be substituted with other nucleophiles, such as thiols or amines, under appropriate conditions.
Common Reagents and Conditions
Click Chemistry: Copper(I) catalysts are commonly used to facilitate the cycloaddition reaction between the azido group and alkynes.
Reduction: Palladium on carbon (Pd/C) is a typical catalyst used for the reduction of azides to amines.
Substitution: Nucleophiles like thiols or amines can be used in the presence of a base to substitute the azido group.
Major Products Formed
Triazoles: Formed via click chemistry.
Amines: Formed via reduction of the azido group.
Substituted Derivatives: Formed via nucleophilic substitution reactions.
科学的研究の応用
1-Azido-3,6,9,12,15,18,21-heptaoxatetracos-23-yne has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules, particularly in click chemistry.
Biology: Utilized in bioconjugation techniques to label biomolecules with fluorescent tags or other probes.
Medicine: Investigated for its potential in drug delivery systems due to its PEG backbone, which enhances solubility and biocompatibility.
Industry: Employed in the production of functionalized polymers and materials with specific properties.
作用機序
The primary mechanism of action for 1-Azido-3,6,9,12,15,18,21-heptaoxatetracos-23-yne involves its azido group, which can undergo cycloaddition reactions with alkynes to form stable triazole rings. This reaction is highly specific and efficient, making it valuable for bioconjugation and material science applications. The PEG backbone also contributes to its solubility and biocompatibility, facilitating its use in various biological and medical applications.
類似化合物との比較
Similar Compounds
- 23-Azido-3,6,9,12,15,18,21-heptaoxatricosan-1-ol
- 1-Azido-3,6,9,12,15,18,21,24-octaoxaheptacosan-27-oic acid succinimidyl ester
- 17-Azido-3,6,9,12,15-pentaoxaheptadecan-1-amine
Uniqueness
1-Azido-3,6,9,12,15,18,21-heptaoxatetracos-23-yne is unique due to its specific combination of an azido group and a long PEG chain. This structure provides both reactivity and solubility, making it particularly useful in click chemistry and bioconjugation applications. Its ability to form stable triazole rings under mild conditions sets it apart from other similar compounds.
特性
分子式 |
C17H31N3O7 |
|---|---|
分子量 |
389.4 g/mol |
IUPAC名 |
3-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]prop-1-yne |
InChI |
InChI=1S/C17H31N3O7/c1-2-4-21-6-8-23-10-12-25-14-16-27-17-15-26-13-11-24-9-7-22-5-3-19-20-18/h1H,3-17H2 |
InChIキー |
MMUJLNZWXIZMCV-UHFFFAOYSA-N |
正規SMILES |
C#CCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[4-(Benzyloxy)phenyl]-2-propyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14087442.png)


![tert-butyl N-[2-(2-{2-[(5-nitropyridin-2-yl)oxy]ethoxy}ethoxy)ethyl]carbamate](/img/structure/B14087463.png)



![5-[4-(benzyloxy)-3-methoxyphenyl]-7-hydroxy-1,3-dimethyl-5,6-dihydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14087494.png)
![1-[Ethenyl(dimethyl)silyl]azocane](/img/structure/B14087503.png)
![11-Methyl-11H-benzo[a]carbazole-3,9-diol](/img/structure/B14087505.png)
![([1,1'-Biphenyl]-4-yl)(2,5-dichlorophenyl)methanone](/img/structure/B14087508.png)

![Benzo[b]thiophene, 6-bromo-4-methyl-](/img/structure/B14087517.png)
